molecular formula C27H21N3OS2 B12021776 (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-46-5

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12021776
CAS No.: 624724-46-5
M. Wt: 467.6 g/mol
InChI Key: XBFLWASKNXAZFV-MOHJPFBDSA-N
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Description

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a thiazolidinone ring, and a phenylethyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenylethyl group.

    (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methylphenyl group instead of a phenylethyl group.

Uniqueness

The presence of the phenylethyl group in (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity.

Properties

624724-46-5

Molecular Formula

C27H21N3OS2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3OS2/c31-26-24(33-27(32)29(26)17-16-20-10-4-1-5-11-20)18-22-19-30(23-14-8-3-9-15-23)28-25(22)21-12-6-2-7-13-21/h1-15,18-19H,16-17H2/b24-18-

InChI Key

XBFLWASKNXAZFV-MOHJPFBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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